molecular formula C13H16F3N3O7 B15138995 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

Numéro de catalogue: B15138995
Poids moléculaire: 383.28 g/mol
Clé InChI: CMGFNSOQJGRGFE-LCFZEIEZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine (CAS 163496-07-9) is a synthetically modified nucleoside with a molar mass of 383.28 and the molecular formula C13H16F3N3O7. It is specifically designed for research applications and is for Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or human use. This compound is referenced in scientific studies investigating the structure-activity relationships of nucleoside analogs, particularly research focusing on how C5 substituents on the uracil ring influence chemical pathways and the conformational properties of resulting products . Modified nucleosides like this one, which feature functional groups such as a trifluoroacetyl-protected amine, are of significant interest in the development and synthesis of novel oligonucleotides. Such compounds are foundational in exploring advanced antisense therapeutics, where sugar and base modifications are crucial for enhancing properties like nuclease resistance and binding affinity in oligonucleotide duplexes . The product is typically transported at room temperature but should be stored under the specific conditions provided in its Certificate of Analysis to ensure stability.

Propriétés

Formule moléculaire

C13H16F3N3O7

Poids moléculaire

383.28 g/mol

Nom IUPAC

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1

Clé InChI

CMGFNSOQJGRGFE-LCFZEIEZSA-N

SMILES isomérique

CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F

SMILES canonique

CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Regioselective Aminomethylation of Uridine

The introduction of the aminomethyl group at the 5-position of uridine is achieved through a two-step bromination-amination sequence:

  • Bromination : Uridine is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, selectively brominating the 5-position. Excess NBS is avoided to prevent overbromination.
  • Amination : The 5-bromouridine intermediate reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 5-(N-methylaminomethyl)uridine. Palladium catalysis (e.g., Pd(OAc)₂) accelerates the substitution, achieving >80% conversion.

Critical Parameters :

  • Temperature Control : Elevated temperatures during amination risk decomposition of the methylamine-uridine adduct.
  • Solvent Polarity : Polar aprotic solvents like DMF favor nucleophilic substitution but require rigorous drying to prevent hydrolysis.

Trifluoroacetylation of the Secondary Amine

The exocyclic amine is protected using trifluoroacetic anhydride (TFAA) under mild conditions:

  • Reaction Setup : 5-(N-methylaminomethyl)uridine is dissolved in anhydrous dichloromethane (DCM) with triethylamine (3 equiv) as a base.
  • TFAA Addition : TFAA (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 2 hours. The reaction is quenched with ice-cold water, and the product is extracted with DCM.

Yield Optimization :

  • Stoichiometry : Excess TFAA (>1.5 equiv) leads to over-acylation of hydroxyl groups, necessitating precise stoichiometric control.
  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions due to its superior nucleophilicity.

Protection of Sugar Hydroxyl Groups

To prevent undesired side reactions during subsequent steps, the 2', 3', and 5'-hydroxyl groups are protected:

  • 5'-O-Dimethoxytrityl (DMT) Protection :
    • The 5'-OH is selectively protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine with 4-dimethylaminopyridine (DMAP) catalysis. Reaction completion is monitored by TLC (Rf = 0.7 in CH₂Cl₂/MeOH 95:5).
  • 2'- and 3'-O-TBDMS Protection :
    • tert-Butyldimethylsilyl chloride (TBDMSCl, 3 equiv) and imidazole (6 equiv) in DMF afford 2'- and 3'-O-TBDMS derivatives. Silver nitrate (AgNO₃) enhances regioselectivity, favoring 2'-O-silylation (5:1 ratio).

Deprotection Challenges :

  • TBDMS Removal : Et₃N·3HF in N-methylpyrrolidone (NMP) cleaves silyl groups without degrading the trifluoroacetamide.
  • DMT Cleavage : Mild acidic conditions (3% trifluoroacetic acid in DCM) preserve the nucleobase integrity.

Reaction Optimization and Side Product Mitigation

Avoiding Trifluoroacetyl Group Hydrolysis

The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. Key mitigations include:

  • pH Control : Maintain reaction pH <7 during aqueous workups using citric acid washes.
  • Solvent Drying : Molecular sieves (3Å) in DCM and THF prevent trace water-induced hydrolysis.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.12 (H6, singlet), δ 5.90 (H1', doublet), and δ 3.85 (N-CH₃, singlet). The absence of δ 5.2 (NH) confirms successful trifluoroacetylation.
  • ¹⁹F NMR : A singlet at δ -75 ppm verifies the trifluoroacetyl group.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 384.1 (calculated 383.28).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity. Retention time: 12.3 minutes.

Comparative Analysis of Protecting Group Strategies

Protecting Group Reactivity Deprotection Method Compatibility with Trifluoroacetyl
TBDMS High Et₃N·3HF/NMP Excellent
DMT Moderate 3% TFA/DCM Good
Acetyl Low NH₃/MeOH Poor (hydrolysis risk)

Data synthesized from.

Analyse Des Réactions Chimiques

Types of Reactions

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .

Applications De Recherche Scientifique

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a specialized nucleoside compound used primarily for research purposes. It is not intended for clinical applications. The uniqueness of this compound lies in its trifluoroacetyl modification, which enhances its reactivity and potential biological effects compared to other nucleosides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • RNA Synthesis It has been studied for its potential effects on RNA synthesis. The incorporation of this compound into RNA strands may alter their stability and function, providing insights into RNA biology.
  • Enzyme Inhibition It can inhibit certain enzymes involved in nucleic acid metabolism.
  • Therapeutic Applications It may have therapeutic applications against viral infections and cancer.
  • Nucleoside Analogues It exhibits significant biological activity, particularly in the context of nucleoside analogs.

Properties

This compound has a molecular formula of C₁₃H₁₄F₃N₃O₃, and a molecular weight of approximately 383.28 g/mol. The trifluoroacetyl group enhances the electrophilicity of the nitrogen atom, facilitating nucleophilic attacks. This compound can undergo hydrolysis, where the trifluoroacetyl moiety can be cleaved under basic or acidic conditions, leading to the formation of N-methylaminomethyl uridine and trifluoroacetic acid. Additionally, it can participate in acylation reactions due to the presence of the acetamido group, which can be further modified to produce derivatives with varying biological activities.

Data Table

Compound NameStructural FeaturesBiological Activity
This compoundN-methyl, trifluoroacetyl groupPotential antiviral activity
AdenosineRibose sugar, amino groupEnergy transfer
CytidineRibose sugar, amino groupRNA synthesis
5-AzacytidineAzole ring replacing carbon in cytidineAnticancer properties

Mécanisme D'action

The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 5-Substituted Uridine Derivatives

Compound Name Substituents at 5-Position Molecular Weight Key Properties/Applications References
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine N-methyl, N-trifluoroacetyl aminomethyl ~434.3 g/mol* Enhanced metabolic stability; potential prodrug applications
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine N-isopentenyl, N-trifluoroacetyl aminomethyl ~488.4 g/mol* Increased lipophilicity; explored in nucleotide delivery systems
5-[3-(Trifluoroacetamido)-1-propenyl]-uridine Trifluoroacetamido propenyl ~423.3 g/mol* Altered steric profile; used in antiviral studies
5-Carboxymethylaminomethyluridine Carboxymethylaminomethyl ~382.3 g/mol* Improved water solubility; mRNA modification tools

*Calculated based on molecular formulas from referenced evidence.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trifluoroacetyl group in 5-(N-Methyl-N-TFA)aminomethyl uridine significantly increases lipophilicity compared to non-acetylated analogs (e.g., 5-carboxymethylaminomethyluridine). However, the isopentenyl variant () exhibits even higher lipophilicity due to its branched alkyl chain, which may enhance membrane permeability .
  • Metabolic Stability: The TFA group’s electron-withdrawing nature likely protects the compound from hydrolysis by esterases or amidases, a common degradation pathway for acetylated nucleosides. In contrast, 5-carboxymethylaminomethyluridine’s carboxylate group increases solubility but may reduce stability in acidic environments .

Activité Biologique

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a specialized nucleoside compound characterized by the presence of a trifluoroacetyl group and an N-methyl substituent on the amino group at the 5-position of uridine. Its molecular formula is C₁₃H₁₄F₃N₃O₃, with a molecular weight of approximately 383.28 g/mol. This compound is primarily used in research contexts, particularly for its potential biological activities related to RNA metabolism and antiviral applications.

The unique structure of this compound allows it to engage in various biochemical interactions:

  • Electrophilicity : The trifluoroacetyl group enhances the electrophilicity of the nitrogen atom, facilitating nucleophilic attacks, which may lead to hydrolysis under basic or acidic conditions.
  • Inhibition of Enzymes : Research indicates that this compound can interact with RNA polymerases and ribonucleases, potentially inhibiting their activity, which is crucial for RNA synthesis and stability .

Biological Effects

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by altering RNA stability and function, which could be beneficial in therapeutic strategies against viral infections.
  • Antiproliferative Effects : In vitro studies have shown that this compound can exhibit moderate to strong antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer) cells .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compound N-methyl, trifluoroacetyl groupPotential antiviral activity
Adenosine Ribose sugar, amino groupEnergy transfer
Cytidine Ribose sugar, amino groupRNA synthesis
5-Azacytidine Azole ring replacing carbon in cytidineAnticancer properties

The trifluoroacetyl modification in this compound enhances its reactivity compared to other nucleosides, suggesting unique biological effects that warrant further investigation.

In Vitro Studies

In vitro assays using the MTT method demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death:

  • MCF-7 Cell Line : Moderate antiproliferative activity observed.
  • H-460 Cell Line : Strong cytotoxic effects noted.

These findings suggest potential applications in cancer therapy where modulation of RNA metabolism could be leveraged for therapeutic outcomes .

Toxicological Assessments

Toxicological studies conducted on zebrafish models indicated a significant reduction in mortality rates associated with N-methylation modifications. This underscores the importance of structural modifications in determining both efficacy and safety profiles for therapeutic candidates .

Q & A

Q. What are the recommended analytical techniques for characterizing 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine's purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity. UV detection at 260 nm ensures specificity for uridine derivatives. Calibrate with standards of known purity .
  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR in deuterated DMSO (DMSO-d6). Key peaks: δ 8.1 ppm (H6 proton), δ 160–165 ppm (trifluoroacetyl carbonyl carbon). Cross-validate with NIST reference spectra .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M+H]+: ~450 Da). High-resolution MS (HRMS) resolves isotopic patterns for trifluoroacetyl groups (Δm/z 0.02 accuracy) .

Q. What is the role of this compound in oligonucleotide synthesis, and how does its modification impact hybridization kinetics?

Methodological Answer:

  • Protection Strategy: The trifluoroacetyl group prevents amine oxidation during solid-phase synthesis. Deprotect with 28% ammonium hydroxide (55°C, 12 hours). Monitor completeness via LC-MS .
  • Hybridization Analysis: Compare melting temperatures (Tm) of modified vs. unmodified oligonucleotides using UV-Vis spectroscopy (260 nm, 1°C/min ramp). A 3–5°C Tm drop indicates steric hindrance from the aminomethyl group .
  • Kinetic Profiling: Use surface plasmon resonance (SPR) with immobilized DNA targets. Modified strands show 20–30% slower association rates (ka) due to reduced base-pairing flexibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing side-product formation?

Methodological Answer:

  • Factorial Design: Implement a 2³ factorial design to test temperature (25–60°C), solvent (DMF vs. THF), and trifluoroacetylating reagent equivalents (1.2–2.0 eq). Prioritize factors using ANOVA (p < 0.05) .
  • In Situ Monitoring: Track reaction progress via FTIR. The primary amine peak (~1650 cm⁻¹) should diminish, while the trifluoroacetyl carbonyl peak (~1780 cm⁻¹) intensifies. Terminate at >95% conversion .
  • Side-Product Mitigation: Isolate O-trifluoroacetyl byproducts via preparative HPLC. Characterize with ¹⁹F NMR (δ −70 to −75 ppm for N-TFA vs. δ −60 ppm for O-TFA) .

Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to identify variables (e.g., cell lines, assay duration). Exclude studies lacking orthogonal validation (e.g., SPR + fluorescence polarization) .
  • Computational Modeling: Run molecular dynamics simulations (AMBER force field, 100 ns trajectories) to calculate binding free energy (ΔG). Variations >2 kcal/mol explain IC50 discrepancies .
  • Stability Controls: Replicate assays with freshly synthesized derivatives. Monitor hydrolysis via ¹⁹F NMR; discard samples showing >10% degradation after 24 hours .

Q. What methodologies are suitable for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples in buffers (pH 4–9) at 40°C for 30 days. Quantify degradation products (e.g., free amine) via HPLC-UV. Use Arrhenius plots to predict shelf life .
  • Kinetic Analysis: Perform pseudo-first-order kinetics at 25–60°C. Calculate activation energy (Ea) from ln(k) vs. 1/T plots. Ea > 80 kJ/mol indicates high thermal stability .
  • Hydrolysis Pathway Elucidation: Use LC-HRMS to identify intermediates. Protonated water attack on the trifluoroacetyl group is the dominant pathway in acidic conditions .

Q. How can researchers evaluate the impact of this compound on RNA-protein interaction networks?

Methodological Answer:

  • Crosslinking Studies: Incorporate photoactivatable ribonucleoside analogs (e.g., 4-thiouridine) into RNA. UV crosslink (365 nm, 5 min) and identify protein partners via SDS-PAGE/MS .
  • Fluorescence Anisotropy: Label RNA with Cy3/Cy5. Measure anisotropy changes upon protein binding. Modified uridine reduces anisotropy by 15–20% due to conformational flexibility .
  • Bioinformatics Integration: Use STRING or Reactome to map interaction networks. Overlay RNA-protein binding data to identify disrupted pathways (e.g., spliceosome assembly) .

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